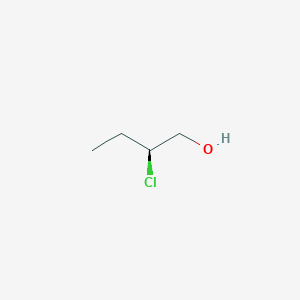
(2S)-2-Chlorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2-Chlorobutan-1-ol can be synthesized through several methods. One common approach involves the chlorination of (S)-2-butanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
(S)-2-Butanol+SOCl2→this compound+SO2+HCl
Alternatively, the compound can be prepared via the reaction of (S)-2-butanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2S)-2-butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobutanal or 2-chlorobutanone.
Reduction: Formation of (2S)-2-butanol.
Substitution: Formation of 2-butanol or 2-cyanobutan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Chlorobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Chlorobutan-1-ol: The enantiomer of (2S)-2-Chlorobutan-1-ol, with a different spatial arrangement.
2-Chlorobutan-2-ol: A structural isomer with the chlorine atom on the second carbon.
2-Bromo-1-butanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
56536-49-3 |
|---|---|
Fórmula molecular |
C4H9ClO |
Peso molecular |
108.57 g/mol |
Nombre IUPAC |
(2S)-2-chlorobutan-1-ol |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
FTOKYBLHOYVORA-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@@H](CO)Cl |
SMILES canónico |
CCC(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


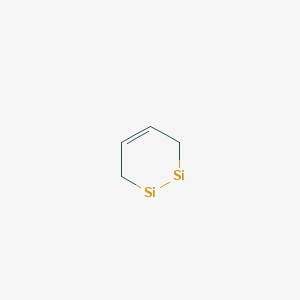
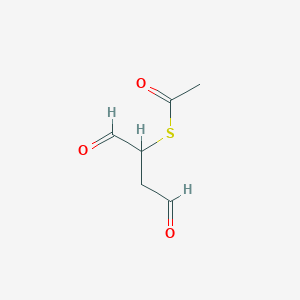
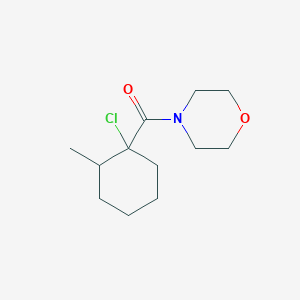
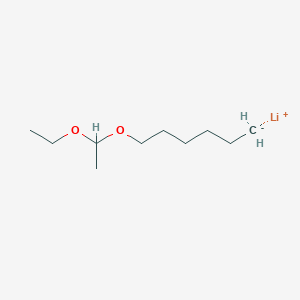
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
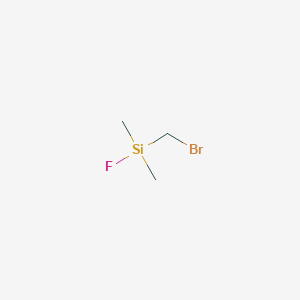

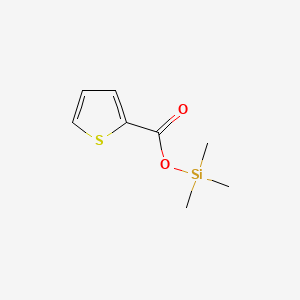

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
